N-(1,3-benzodioxol-5-yl)-3-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as BCP) is a synthetic compound that is widely used in laboratory experiments. BCP is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its own structure.

Applications De Recherche Scientifique

Anticancer Activity

“N-(1,3-benzodioxol-5-yl)-3-chloropropanamide” and its derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can be synthesized and evaluated for their activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . The structure-activity relationship (SAR) studies of these compounds are crucial for understanding their mechanism of action and for the design of more potent analogs.

Tubulin Polymerization Inhibition

The compound’s structural similarity to other molecules with known anticancer activity suggests it may act by inhibiting tubulin polymerization. This mechanism is a common target for anticancer agents, as it can lead to mitotic blockade and apoptosis in cancer cells .

Cell Cycle Arrest

Further mechanistic studies on similar compounds have shown the ability to cause cell cycle arrest at the S phase. This effect is significant because it can halt the proliferation of cancer cells, leading to their eventual death .

Apoptosis Induction

Inducing apoptosis, or programmed cell death, is another potential application of this compound. By triggering apoptosis in cancer cells, it can effectively reduce tumor growth and spread .

Chemical Reactivity and Functional Versatility

The compound’s derivatives exhibit a range of reactivities, making them suitable for various chemical reactions. This functional versatility includes reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Template for Drug Design

The compound serves as a template for the design of new drugs. Its molecular framework can be modified to enhance its biological activity and optimize its pharmacokinetic properties .

Early Discovery Research

Sigma-Aldrich provides this compound to early discovery researchers as part of a unique collection of chemicals. It is used in the early stages of drug discovery to identify new therapeutic candidates .

Safety and Storage Research

Understanding the safety profile and storage requirements of chemical compounds is essential for handling and application in research settings. The compound falls under Storage Class 11 for Combustible Solids, indicating specific precautions for its safe storage .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZCNFYSDCOWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364509 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

CAS RN |

83449-17-6 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

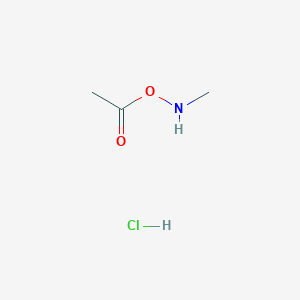

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)